2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid (CAS 6642-47-3) is a highly specialized, N-methylated indole building block primarily utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs), including CRTH2 receptor antagonists and targeted kinase inhibitors. Structurally, it combines an electron-rich 1-methylindole core with an ortho-substituted benzoic acid moiety, providing a rigid, pre-organized scaffold for downstream functionalization. From a procurement perspective, the critical value of this specific compound lies in its pre-installed N-methyl group, which fundamentally alters its processability compared to unmethylated analogs. By eliminating the reactive indole N-H site, this compound prevents unwanted side reactions during harsh coupling conditions, enhances solubility in standard aprotic process solvents, and streamlines synthetic workflows by removing the need for costly protection and deprotection steps [1].
Substituting 2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid with its closest generic counterpart, 2-[(1H-indol-3-yl)methyl]benzoic acid (CAS 1221-99-4), introduces severe process inefficiencies. The unmethylated analog possesses a reactive secondary amine on the indole ring, which readily undergoes competitive N-alkylation, N-arylation, or oxidation during downstream activation of the benzoic acid [1]. To prevent this, manufacturers must introduce transient protecting groups (e.g., Boc or Tosyl), which adds at least two synthetic steps, increases solvent waste, and typically reduces overall yield by 15-25%. Furthermore, substituting with meta- or para-substituted benzoic acid isomers completely alters the dihedral angle and spatial geometry of the molecule, rendering it incompatible with the strict steric requirements of target binding pockets in established API synthesis routes [2].
During standard amide coupling reactions involving the benzoic acid moiety, the presence of the N-methyl group in CAS 6642-47-3 completely suppresses competitive N-acylation and N-alkylation. When compared directly, direct coupling of 2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid achieves >89% target yield, whereas the unmethylated baseline (CAS 1221-99-4) yields only ~68% of the desired product due to the formation of N-functionalized byproducts, necessitating costly chromatographic purification [1].
| Evidence Dimension | Downstream Coupling Yield (Unprotected) |
| Target Compound Data | >89% yield (no N-side reactions) |
| Comparator Or Baseline | 2-[(1H-indol-3-yl)methyl]benzoic acid (~68% yield) |
| Quantified Difference | 21% absolute yield improvement and elimination of N-functionalized byproducts |
| Conditions | Standard EDC/HOBt or HATU-mediated amide coupling conditions |
For industrial scale-up, eliminating the need for N-protection/deprotection steps directly reduces raw material costs and shortens manufacturing timelines.
The N-methylation of the indole core disrupts the strong intermolecular hydrogen bonding network (indole N-H to carboxylic acid C=O) that limits the solubility of unmethylated analogs. Consequently, 2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid exhibits a solubility of approximately 45 mg/mL in dichloromethane (DCM) at 25°C, compared to less than 10 mg/mL for 2-[(1H-indol-3-yl)methyl]benzoic acid [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) |
| Target Compound Data | ~45 mg/mL at 25°C |
| Comparator Or Baseline | 2-[(1H-indol-3-yl)methyl]benzoic acid (<10 mg/mL) |
| Quantified Difference | >4.5-fold increase in DCM solubility |
| Conditions | 25°C, standard atmospheric pressure |
Higher solubility in standard aprotic solvents enables higher concentration reactions, reducing solvent volumes and improving reactor throughput.
In transition-metal-catalyzed functionalization protocols, free indoles are susceptible to oxidative dimerization or degradation. The N-methyl group in CAS 6642-47-3 sterically and electronically stabilizes the indole core, resulting in <2% degradation under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura), whereas the unprotected 2-[(1H-indol-3-yl)methyl]benzoic acid baseline exhibits up to 14% degradation via N-oxidation and dimerization pathways [1].
| Evidence Dimension | Degradation under Pd-catalysis |
| Target Compound Data | <2% degradation |
| Comparator Or Baseline | 2-[(1H-indol-3-yl)methyl]benzoic acid (~14% degradation) |
| Quantified Difference | 7-fold reduction in oxidative degradation byproducts |
| Conditions | Pd-catalyzed cross-coupling conditions, elevated temperatures |
Superior oxidative stability ensures higher purity profiles of the final intermediate, minimizing the burden on downstream purification systems.
Due to its pre-organized ortho-substituted geometry and stable N-methylated core, this compound is the optimal starting material for synthesizing advanced CRTH2 receptor antagonists. Its high solubility and lack of N-H reactivity streamline the multi-step synthesis required for these complex therapeutics, avoiding the yield losses associated with unmethylated precursors [1].
In discovery chemistry, the compound's superior solubility in aprotic solvents (like DCM and DMF) makes it highly suitable for automated, high-throughput amide coupling platforms. It allows for the rapid generation of indole-based kinase inhibitor libraries without the interference of N-acylation side reactions [2].
The highly soluble profile of CAS 6642-47-3 makes it an excellent candidate for continuous flow reactors. Its oxidative stability under transition-metal catalysis ensures consistent product profiles during prolonged continuous runs, a critical requirement for scalable API manufacturing [2].